REACTION_SMILES
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[CH3:1][C:2]([CH3:3])([C:4]#[CH:5])[OH:6].[CH3:32][C:33]#[N:34].[Cl:35][Cu:36].[ClH:31].[F:7][C:8]([F:9])([F:10])[C:11]([O:12][C:13](=[O:14])[C:15]([F:16])([F:17])[F:18])=[O:19].[OH:20][c:21]1[cH:22][c:23]2[cH:24][cH:25][cH:26][n:27][c:28]2[cH:29][cH:30]1>>[CH3:1][C:2]([CH3:3])([C:4]#[CH:5])[O:6][c:21]1[cH:22][c:23]2[cH:24][cH:25][cH:26][n:27][c:28]2[cH:29][cH:30]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Cl[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Cu]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc2ncccc2c1
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Name
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Type
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product
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Smiles
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C#CC(C)(C)Oc1ccc2ncccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |